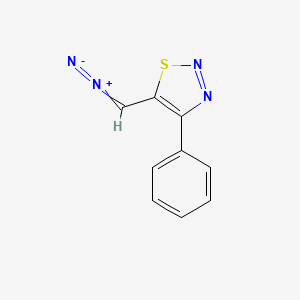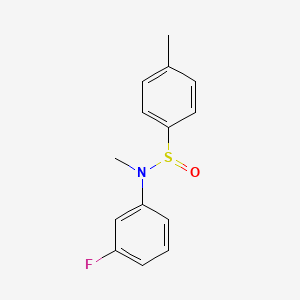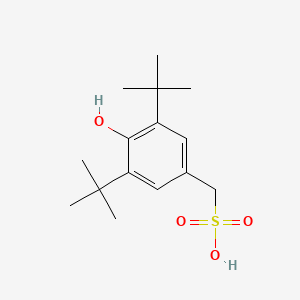![molecular formula C14H13ClO2 B14390410 1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene CAS No. 88334-88-7](/img/structure/B14390410.png)
1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene is a chemical compound characterized by the presence of both chlorinated and alkynyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde, 5-chloropent-4-yne, and propargyl bromide.
Etherification Reaction: The hydroxyl group of 4-hydroxybenzaldehyde is first protected or converted into a leaving group, followed by nucleophilic substitution with 5-chloropent-4-yne to form the intermediate 1-[(5-Chloropent-4-yn-1-yl)oxy]-4-hydroxybenzene.
Second Etherification: The intermediate is then subjected to another etherification reaction with propargyl bromide to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts like potassium carbonate or cesium carbonate to enhance reaction rates.
Solvents: Selection of suitable solvents like dimethylformamide or tetrahydrofuran to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining specific temperature ranges to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert alkynes to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated site, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Azido derivatives or other substituted products.
Aplicaciones Científicas De Investigación
1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design and development.
Mecanismo De Acción
The mechanism of action of 1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets through its functional groups. The alkynyl groups can participate in click chemistry reactions, while the chlorinated site can undergo nucleophilic substitution. These interactions can modulate biological pathways and molecular functions, making the compound valuable in various applications.
Comparación Con Compuestos Similares
- 1-[(5-Chloropent-4-yn-1-yl)oxy]-3-phenoxybenzene
- 1,2-Bis[(5-chloropent-4-yn-1-yl)oxy]benzene
Uniqueness: 1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both chlorinated and alkynyl groups allows for diverse chemical transformations and interactions.
Propiedades
Número CAS |
88334-88-7 |
|---|---|
Fórmula molecular |
C14H13ClO2 |
Peso molecular |
248.70 g/mol |
Nombre IUPAC |
1-(5-chloropent-4-ynoxy)-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C14H13ClO2/c1-2-11-16-13-6-8-14(9-7-13)17-12-5-3-4-10-15/h1,6-9H,3,5,11-12H2 |
Clave InChI |
PZCOBTKGJHPQEE-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC=C(C=C1)OCCCC#CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane](/img/structure/B14390354.png)
![4-[(2-Nitrophenyl)sulfanyl]thiomorpholine](/img/structure/B14390356.png)
![2-[(Propan-2-yl)oxy]phenyl pent-1-en-1-ylcarbamate](/img/structure/B14390362.png)


![2-[(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14390397.png)
![6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14390402.png)
![{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)](/img/structure/B14390415.png)
![2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol](/img/structure/B14390423.png)
![1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14390425.png)
